molecular formula C40H81NO2 B12299707 N-(docosanoyl)-1-deoxysphinganine

N-(docosanoyl)-1-deoxysphinganine

Cat. No.: B12299707
M. Wt: 608.1 g/mol
InChI Key: ILZRBDCCCUQGLC-ZESVVUHVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

C22 dihydro 1-Deoxyceramide (m18:0/22:0) can be synthesized through a multi-step process involving the condensation of palmitoyl-CoA with alanine, followed by further modifications to introduce the 1-deoxysphinganine backbone . The reaction conditions typically involve the use of specific enzymes and controlled environments to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of C22 dihydro 1-Deoxyceramide (m18:0/22:0) involves large-scale synthesis using bioreactors and optimized conditions to maximize yield and purity. The process includes the use of high-purity lipid standards and advanced purification techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

C22 dihydro 1-Deoxyceramide (m18:0/22:0) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes.

Major Products Formed

The major products formed from these reactions include modified ceramides with different functional groups, which can be used for various research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C22 dihydro 1-Deoxyceramide (m18:0/22:0) is unique due to its 1-deoxysphinganine backbone and its formation through the condensation of palmitoyl-CoA with alanine instead of serine. This structural difference gives it distinct biological properties and applications compared to other ceramides .

Properties

Molecular Formula

C40H81NO2

Molecular Weight

608.1 g/mol

IUPAC Name

N-[(2S,3R)-3-hydroxyoctadecan-2-yl]docosanamide

InChI

InChI=1S/C40H81NO2/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-25-27-29-31-33-35-37-40(43)41-38(3)39(42)36-34-32-30-28-26-24-17-15-13-11-9-7-5-2/h38-39,42H,4-37H2,1-3H3,(H,41,43)/t38-,39+/m0/s1

InChI Key

ILZRBDCCCUQGLC-ZESVVUHVSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](C)[C@@H](CCCCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(C)C(CCCCCCCCCCCCCCC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.